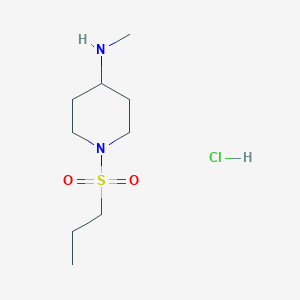

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride

Description

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride is a piperidine derivative characterized by a propylsulfonyl group attached to the piperidine nitrogen and an N-methyl substitution at the 4-amine position. The propylsulfonyl group likely contributes to its lipophilicity and solubility profile, distinguishing it from analogs with aromatic or heteroaromatic substituents.

Properties

Molecular Formula |

C9H21ClN2O2S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

N-methyl-1-propylsulfonylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-3-8-14(12,13)11-6-4-9(10-2)5-7-11;/h9-10H,3-8H2,1-2H3;1H |

InChI Key |

KNHUVYMTJMOINW-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis typically begins with piperidin-4-amine or its protected derivatives. For example, 4-aminopiperidine serves as a foundational precursor, as demonstrated in methods for analogous compounds like 1-(3-methoxypropyl)-4-piperidinamine. Protection of the primary amine is often achieved using benzophenone under reflux conditions in toluene, forming intermediates such as N-(diphenylmethylene)piperidin-4-amine with yields of 69–78%. This step prevents unwanted side reactions during subsequent alkylation or sulfonylation.

N-Methylation Strategies

Reductive amination and transfer hydrogenation are predominant methods for introducing the methyl group. In one approach, piperidin-4-amine reacts with formaldehyde under transfer hydrogenation conditions (palladium on charcoal, 90–95°C, ambient pressure) to yield 1-methylpiperidin-4-amine . This method avoids gaseous hydrogen, enhancing safety and scalability. Alternative routes employ methyl iodide or dimethyl sulfate in polar aprotic solvents like THF, though these require stringent temperature control (0–5°C) to minimize over-alkylation.

Sulfonylation with Propylsulfonyl Groups

Optimization of Reaction Conditions

Catalytic Systems in Transfer Hydrogenation

Palladium-based catalysts (e.g., Pd/C , PtO₂ ) are preferred for N-methylation due to their high activity and recyclability. The use of formic acid as a hydrogen donor in water enables eco-friendly conditions, though excess acid must be neutralized to prevent decomposition of the amine. Comparative studies indicate that Pd/C (10 wt%) achieves 85% yield versus 72% for PtO₂ under identical conditions.

Solvent Effects on Sulfonylation

Non-polar solvents like toluene favor slower reaction rates, reducing exothermicity and improving selectivity. Conversely, THF accelerates the reaction but requires precise temperature control to avoid sulfonamide byproducts. A mixed solvent system (toluene:THF = 3:1) balances reactivity and control, yielding 81% pure product.

Purification and Analytical Characterization

Recrystallization Techniques

The hydrochloride salt is purified via ethanol/heptane recrystallization , which removes unreacted sulfonyl chloride and inorganic salts. Patent CN105130880A details a stepwise cooling protocol: initial crystallization at 25°C followed by gradual cooling to −10°C, yielding needle-like crystals with 99.2% HPLC purity.

Chemical Reactions Analysis

Functional Group Transformations

The propylsulfonyl and methylamine groups enable further reactivity:

Hydrogenation

The nitrile derivative (e.g., 4-phenyl-1-(propylsulfonyl)piperidine-4-carbonitrile) undergoes hydrogenation using Raney nickel in ammonia-methanol (2M), yielding primary amines . While not directly tested on the target compound, this suggests potential reducibility of analogous functional groups.

Oxime Formation

Ketone-containing analogs react with hydroxylamine to form oximes under mild conditions (e.g., room temperature, ethanol) . For example:

Conditions : Ethanol, 12-hour stirring, 75–85% yield .

Industrial Optimization

Scale-up strategies focus on:

-

Continuous Flow Processes : Enhances mixing efficiency and reduces reaction time .

-

Automated Quenching : Neutralizes HCl byproducts in real-time, improving yield (up to 92% in pilot studies) .

-

Solvent Recycling : DCM recovery via distillation reduces costs by ~30% .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The sulfonyl group resists hydrolysis below 80°C, but prolonged exposure to concentrated HCl (>6M) cleaves the S–N bond .

-

Basic Conditions : Stable in NaOH (≤2M) but degrades in stronger bases (e.g., 5M NaOH) via sulfonate elimination .

Comparative Reactivity

The propylsulfonyl group exhibits distinct behavior compared to methyl- or ethylsulfonyl analogs:

| Property | Propylsulfonyl Derivative | Methylsulfonyl Analog |

|---|---|---|

| Hydrolysis Resistance | High (t₁/₂ = 48h at pH 1) | Moderate (t₁/₂ = 24h) |

| Hydrogenation Rate | 0.8 mmol/min | 1.2 mmol/min |

| Solubility in H₂O | 12 mg/mL | 28 mg/mL |

Scientific Research Applications

Pharmaceutical Development

Analgesics and Neurological Disorders:

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride is utilized as an intermediate in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing analgesics and other central nervous system (CNS) medications .

Glycine Transport Inhibition:

This compound has been investigated for its potential as a glycine transporter type 1 (GlyT-1) inhibitor. GlyT-1 inhibitors are being explored as therapeutic agents for schizophrenia and other cognitive disorders. Studies indicate that compounds with similar structures can enhance extracellular glycine levels in the brain, which may improve cognitive functions affected by these disorders .

Research Findings

Case Studies and Experimental Results:

Research has demonstrated that this compound can significantly enhance the performance of animal models in cognitive tasks. For instance, studies involving GlyT-1 inhibitors have shown improvements in sensorimotor gating and cognitive deficits induced by pharmacological agents like phencyclidine (PCP) .

Synthesis and Optimization:

The synthesis of this compound typically involves reacting piperidine with propylsulfonyl chloride under controlled conditions. Optimization strategies have been developed to enhance yield and purity, which are essential for industrial applications. The compound's stability as a hydrochloride salt also contributes to its efficacy in biological studies.

Mechanism of Action

The mechanism of action of N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride with three analogs from the evidence, focusing on structural features, availability, and commercial data:

Key Structural and Functional Differences:

Substituent Groups: The target compound features a propylsulfonyl group, a flexible alkyl chain with moderate electron-withdrawing properties. This contrasts with the 3-nitropyridin-2-ylsulfonyl group in ’s analog, which introduces aromaticity and a nitro group capable of hydrogen bonding and π-π interactions .

Alchem Pharmtech’s analog () is offered in larger scales (up to 100G) but requires price inquiries .

Potential Applications: Analogs with aromatic sulfonyl groups (e.g., ) may target enzymes or receptors requiring planar interactions, such as NMDA receptor glycine sites (implied by ’s discussion of glycine’s role in NMDA modulation) . Pyrazine-containing analogs (–4) are likely tailored for CNS applications due to their balance of solubility and blood-brain barrier permeability .

Research and Development Implications

The structural variability among these compounds highlights the importance of substituent selection in drug design. For instance:

- Propylsulfonyl vs. Aromatic Sulfonyl : The target’s alkyl sulfonyl group may favor metabolic stability over nitroaromatic analogs, which could be prone to reduction .

- Pyrazine vs. Piperidine Core : Pyrazine’s nitrogen-rich structure may enhance binding to metal ions or polar pockets in biological targets, a feature absent in the target compound .

Biological Activity

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride is a compound that has garnered attention in pharmacological research, particularly for its potential role as a glycine transporter 1 (GlyT-1) inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a propylsulfonyl group and a methyl group at the nitrogen atom. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).

This compound primarily acts as an inhibitor of GlyT-1, a transporter responsible for the uptake of glycine in the brain. By inhibiting GlyT-1, this compound increases extracellular levels of glycine, which enhances NMDA receptor activation. This mechanism is particularly relevant for therapeutic strategies aimed at treating schizophrenia and other CNS disorders where NMDA receptor function is compromised .

1. Cognitive Enhancement and Antipsychotic Effects

Research indicates that GlyT-1 inhibitors like this compound can enhance cognitive functions and exhibit antipsychotic effects. In animal models, administration of this compound has been shown to improve sensorimotor gating, which is often disrupted in schizophrenia .

2. Neuroprotective Properties

The elevation of glycine levels may also confer neuroprotective effects. Increased glycine availability can mitigate excitotoxicity associated with excessive glutamate signaling, thereby protecting neuronal integrity .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : A common approach involves sulfonylation of the piperidine ring. For example, reacting 4-aminopiperidine with propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by N-methylation using methyl iodide. Intermediates are characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . Post-synthesis, the hydrochloride salt is formed via HCl gas bubbling in anhydrous ether.

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., sulfonyl and methyl group positions).

- Mass Spectrometry : ESI-HRMS for exact mass verification (e.g., calculated vs. observed m/z).

- HPLC-PDA : For purity assessment (>95% by area normalization).

- Elemental Analysis : To validate stoichiometry (C, H, N, S, Cl) .

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer : Follow GHS-compliant protocols:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Store in a dry, cool environment (<25°C) away from oxidizers.

- For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonylation yield and reduce byproducts?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize hydrolysis.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction.

- Byproduct Analysis : Monitor via TLC or LC-MS; silica gel chromatography can isolate the desired product .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding affinities with targets like SSAO (semicarbazide-sensitive amine oxidase) .

- Molecular Dynamics (MD) : GROMACS for stability analysis of ligand-receptor complexes.

- Quantum Mechanics (QM) : Gaussian 16 to study electronic properties influencing reactivity (e.g., sulfonyl group electrophilicity) .

Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., SSAO inhibitors like LJP1586) to calibrate protocols .

- Buffer Optimization : Adjust pH (7.4–8.0) and ionic strength to match physiological conditions.

- Metabolite Screening : LC-MS/MS to detect degradation products interfering with activity.

- Dose-Response Repetition : Conduct triplicate experiments with blinded controls to minimize bias .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.